

A Technical Guide to the Formation Mechanism of Sofosbuvir Diastereomers

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Compound of Interest

Compound Name: Sofosbuvir impurity J

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Introduction

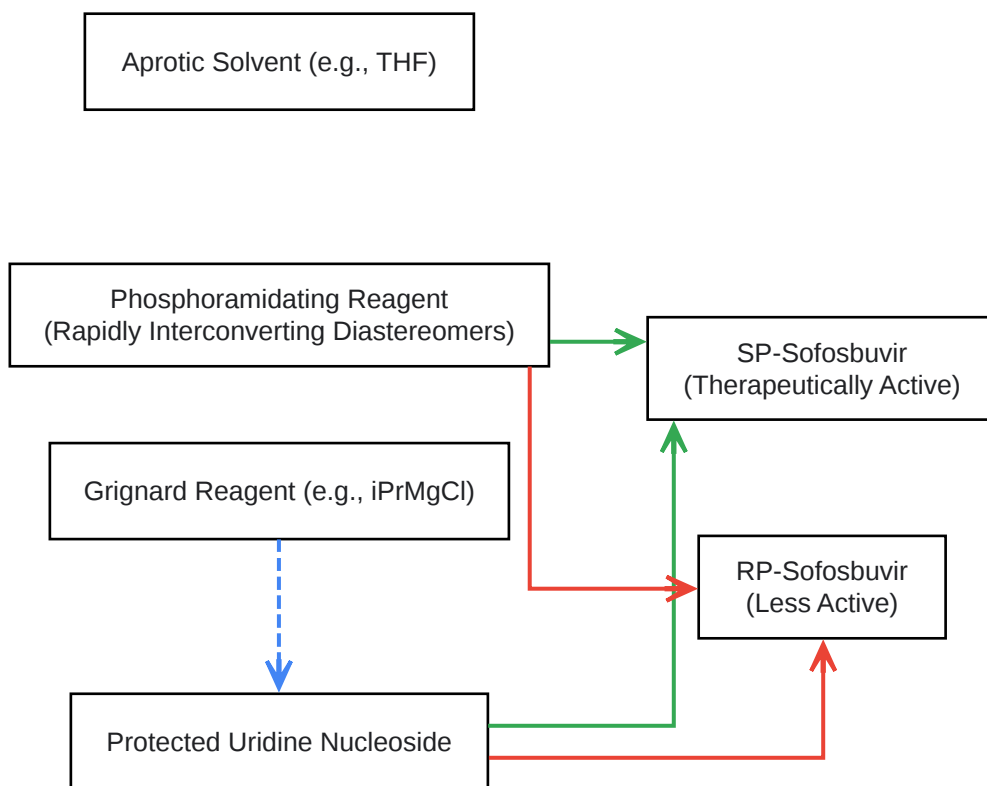
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.^[1] As a direct-acting antiviral agent, it functions as a prodrug that, once metabolized in the body, inhibits the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.^[2] A key feature of Sofosbuvir's molecular architecture is the presence of a stereogenic phosphorus center in its phosphoramidate moiety. This results in the existence of two diastereomers, designated as SP and RP.^[3] The therapeutic efficacy of Sofosbuvir is almost exclusively attributed to the SP-isomer, which is significantly more potent than its RP counterpart.^[3] Therefore, controlling the stereochemical outcome of the synthesis to selectively produce the SP-diastereomer is a paramount challenge in the manufacturing of this life-saving drug. This technical guide provides an in-depth analysis of the formation mechanism of Sofosbuvir diastereomers, detailing the underlying chemical principles, experimental protocols, and analytical methodologies.

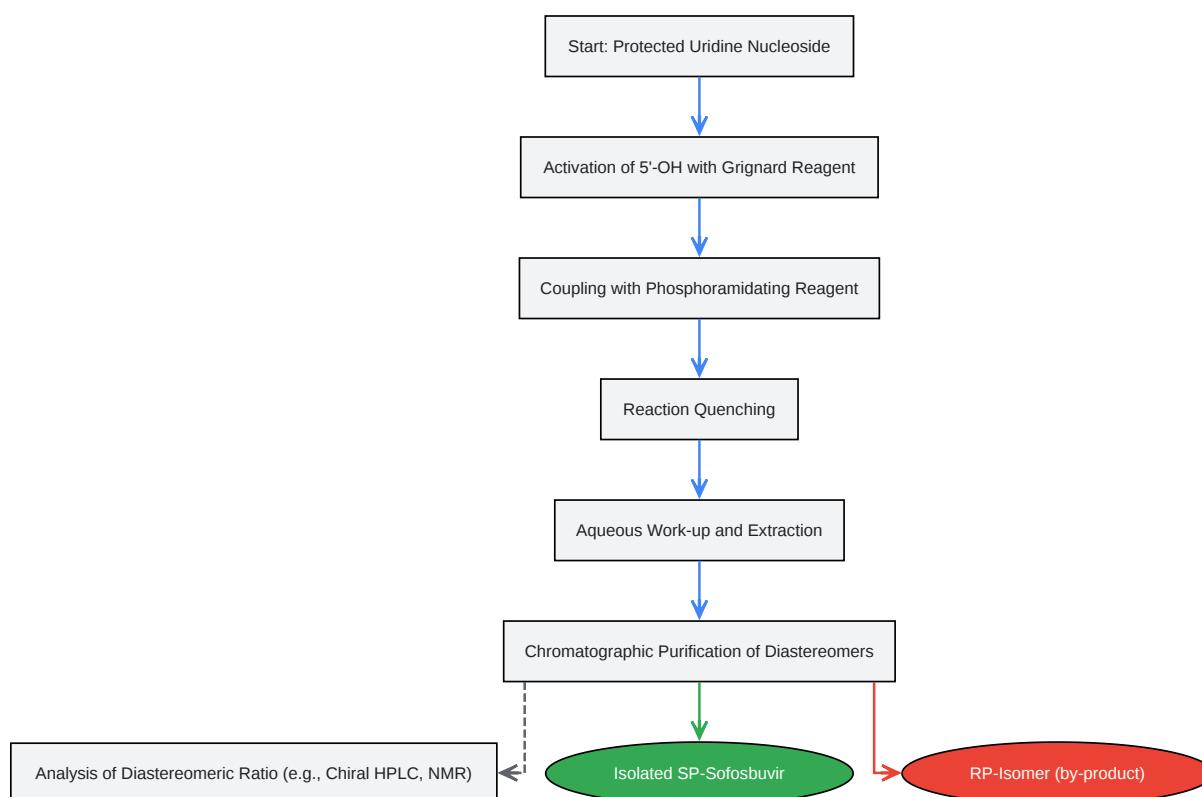
The Core Reaction: Diastereoselective Phosphorylation

The formation of the P-stereocenter in Sofosbuvir occurs during the coupling of a protected 2'-deoxy-2'- α -fluoro- β -C-methyluridine nucleoside with a chiral phosphoramidating agent. The

most common and effective method for achieving high diastereoselectivity in favor of the desired SP-isomer involves a dynamic kinetic resolution of the phosphoramidating agent.^[4]

The key phosphoramidating reagent is isopropyl-2-((chloro(phenoxy)phosphoryl)-amino)propanoate. This reagent exists as a mixture of two rapidly interconverting diastereomers at the phosphorus center. The stereochemical instability of this reagent is crucial for the dynamic kinetic resolution process.





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